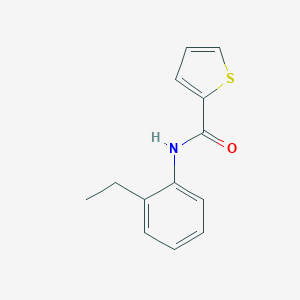

N-(2-ethylphenyl)thiophene-2-carboxamide

Beschreibung

N-(2-ethylphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring linked to a carboxamide group, with the amide nitrogen substituted by a 2-ethylphenyl moiety.

Eigenschaften

Molekularformel |

C13H13NOS |

|---|---|

Molekulargewicht |

231.32g/mol |

IUPAC-Name |

N-(2-ethylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C13H13NOS/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

LASXMVKOHAACLF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Kanonische SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CS2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Thiophene-2-carboxamide derivatives differ primarily in substituents on the thiophene ring and the amide nitrogen. Key structural comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

- Thiophene Ring Modifications: Nitro (NO₂) or trifluoromethyl (CF₃) groups enhance antibacterial activity but may reduce purity (e.g., 42% purity for nitro-substituted compound vs. 99.05% for trifluoromethyl analog) .

- Amide Nitrogen Substituents: Bulky groups like quinazolinone or thiazole improve target specificity. For example, the quinazolinone derivative (7h) showed strong binding to EGFR (−9.31 kcal/mol docking score) .

Key Observations :

- Trifluoromethyl substitution correlates with higher purity (99.05%) compared to nitro-substituted analogs .

- Yields for antitubercular compounds (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) range from 47% to 76%, influenced by reaction temperature and workup procedures .

Anticancer Activity :

- Quinazolinone-linked thiophene-2-carboxamide (7h) inhibits EGFR with a docking score of −9.31 kcal/mol, comparable to reference drugs like Etoposide .

- Substituents on the amide nitrogen (e.g., isopropyl, phenyl) enhance apoptosis in cancer cell lines .

Antimicrobial Activity :

- Nitrothiophene carboxamides exhibit narrow-spectrum antibacterial activity, likely targeting bacterial membrane proteins .

- 5-Methylthiophene-2-carboxamide derivatives (e.g., N-(4-ethylphenyl)-5-methylthiophene-2-carboxamide) show efficacy against Mycobacterium tuberculosis .

Antiviral Activity :

- N-Benzyl-N-phenylthiophene-2-carboxamide derivatives inhibit enterovirus EV71 (EC₅₀ = 1.42 μM), with bromo/fluoro substituents enhancing potency .

Structure-Activity Relationship (SAR)

- Thiophene Core : Essential for maintaining activity; modifications (e.g., nitro, methyl) fine-tune specificity .

- Amide Substituents : Aromatic or heterocyclic groups improve binding to targets like EGFR or viral proteases .

- Substituent Position : Para-substituted phenyl groups (e.g., 4-ethylphenyl) generally exhibit higher activity than ortho-substituted analogs due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.